molecular formula C9H21N B14151166 Propylamine, N,N,1,1,2,2-hexamethyl- CAS No. 3733-36-6

Propylamine, N,N,1,1,2,2-hexamethyl-

Cat. No.: B14151166
CAS No.: 3733-36-6
M. Wt: 143.27 g/mol
InChI Key: SERGPIDKHQLUHT-UHFFFAOYSA-N
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Description

Propylamine, N,N,1,1,2,2-hexamethyl-, also known as hexamethylpropylamine, is an organic compound belonging to the class of amines. It is characterized by the presence of a propylamine backbone with six methyl groups attached to the nitrogen and carbon atoms. This compound is a colorless liquid with a strong, ammonia-like odor and is known for its basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Ammonia with Propanol: One common method for synthesizing propylamine involves the alkylation of ammonia with propanol.

    Reduction of Propionitrile: Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst.

Industrial Production Methods

In industrial settings, propylamine is produced through the alkylation of ammonia with propanol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propylamine can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: Reduction reactions of propylamine can lead to the formation of primary amines.

    Substitution: Propylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Major Products Formed

The major products formed from these reactions include primary amines, amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of propylamine, N,N,1,1,2,2-hexamethyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of specific enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Propylamine, N,N,1,1,2,2-hexamethyl-, can be compared with other similar compounds such as:

The uniqueness of propylamine, N,N,1,1,2,2-hexamethyl-, lies in its specific arrangement of methyl groups, which influences its reactivity and interactions with other molecules .

Properties

CAS No.

3733-36-6

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,N,2,3,3-pentamethylbutan-1-amine

InChI

InChI=1S/C9H21N/c1-8(7-10(5)6)9(2,3)4/h8H,7H2,1-6H3

InChI Key

SERGPIDKHQLUHT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C)(C)C

Origin of Product

United States

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